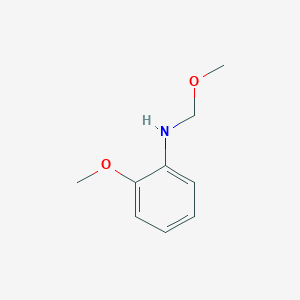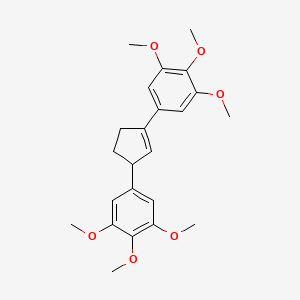
2-Methoxy-N-(methoxymethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-N-(methoxymethyl)aniline is an organic compound with the molecular formula C9H13NO2 It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a methoxymethyl group, and the hydrogen atom in the ortho position of the benzene ring is replaced by a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
2-Methoxy-N-(methoxymethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
化学反応の分析
Types of Reactions
2-Methoxy-N-(methoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
2-Methoxy-N-(methoxymethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 2-Methoxy-N-(methoxymethyl)aniline involves its interaction with various molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions.
類似化合物との比較
Similar Compounds
2-Methoxyaniline: Lacks the methoxymethyl group, making it less versatile in certain reactions.
N-Methoxymethyl aniline: Lacks the methoxy group on the benzene ring, affecting its reactivity.
2-Methoxy-N-methylaniline: Similar structure but with different substitution patterns, leading to different chemical properties.
Uniqueness
2-Methoxy-N-(methoxymethyl)aniline is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound in various synthetic and research applications.
特性
| 115163-00-3 | |
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC名 |
2-methoxy-N-(methoxymethyl)aniline |
InChI |
InChI=1S/C9H13NO2/c1-11-7-10-8-5-3-4-6-9(8)12-2/h3-6,10H,7H2,1-2H3 |
InChIキー |
ICMNOSCVSZFSLQ-UHFFFAOYSA-N |
正規SMILES |
COCNC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2-Bromo-3-methoxy-3-methylbutoxy)phenyl]propan-1-one](/img/no-structure.png)

![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)






